Fortuneanoside G

Description

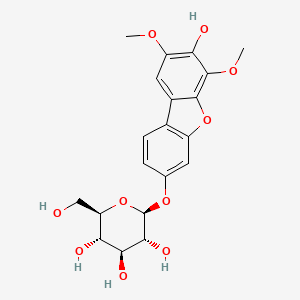

Fortuneanoside G is a biphenyl glycoside isolated from Pyracantha fortuneana, a plant species within the Pyracantha genus known for its bioactive phytochemicals . Biphenyl glycosides like fortuneanosides are distinguished by their biphenyl core linked to sugar moieties, which confer unique biological activities such as tyrosinase inhibition and anti-inflammatory effects . This compound likely shares these structural and functional traits, though specific data on its isolation or activity remain absent in the cited literature. Further studies are required to confirm its pharmacological profile.

Properties

Molecular Formula |

C20H22O10 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(7-hydroxy-6,8-dimethoxydibenzofuran-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C20H22O10/c1-26-12-6-10-9-4-3-8(5-11(9)29-18(10)19(27-2)15(12)23)28-20-17(25)16(24)14(22)13(7-21)30-20/h3-6,13-14,16-17,20-25H,7H2,1-2H3/t13-,14-,16+,17-,20-/m1/s1 |

InChI Key |

FQQLZXVTYQMYQS-GOSKSRJBSA-N |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Fortuneanoside G is typically extracted from the dried fruit of Pyracantha fortuneana using a 60% ethanol solution. The extract is then subjected to column chromatography, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the compound . The molecular formula of this compound is C20H22O10, and it is obtained as a pale yellow gum .

Chemical Reactions Analysis

Fortuneanoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a 1,2,4-trisubstituted benzene ring, allows it to participate in these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Fortuneanoside G has several scientific research applications:

Chemistry: It is used as a reference compound in the study of dibenzofuran glycosides and their chemical properties.

Biology: The compound’s tyrosinase-inhibitory activity makes it a valuable tool in studying melanin biosynthesis and skin pigmentation.

Medicine: Due to its potential skin-whitening effects, this compound is being explored for use in treating skin disorders associated with melanin hyperpigmentation.

Mechanism of Action

Fortuneanoside G exerts its effects primarily through the inhibition of tyrosinase, a copper-containing enzyme that plays a key role in the biosynthesis of melanin. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to a decrease in skin pigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fortuneanoside G belongs to a class of biphenyl glycosides, making it structurally and functionally comparable to other fortuneanosides (A–E) and tyrosinase inhibitors like arbutin. Below is a detailed comparison based on available evidence:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds

Key Findings:

Structural Similarities: Fortuneanosides D and E share a biphenyl glycoside skeleton with this compound, suggesting analogous mechanisms of action . Unlike arbutin, a hydroquinone derivative, fortuneanosides exhibit a biphenyl core, which may enhance binding affinity to tyrosinase .

Functional Advantages: Tyrosinase Inhibition: Fortuneanoside D (IC₅₀ = 0.07 mM) outperforms arbutin (IC₅₀ = 0.23 mM), indicating superior efficacy in melanogenesis regulation . Gut Health Modulation: P.

Limitations: Lack of Clinical Data: While fortuneanosides show promise in preclinical studies, clinical trials are absent, unlike arbutin, which is widely used in cosmetics . Structural Variability: Minor differences in glycosylation patterns among fortuneanosides (A–E) may affect solubility and bioavailability, necessitating further optimization .

Q & A

Q. What experimental methodologies are optimal for isolating Fortuneanoside G from natural sources?

Isolation requires multi-step chromatography (e.g., HPLC, column chromatography) paired with solvent optimization. Key steps include:

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic and crystallographic techniques:

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Design assays aligned with hypothesized mechanisms:

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, using positive controls (e.g., staurosporine) .

- Antioxidant activity : DPPH/ABTS radical scavenging tests, comparing to ascorbic acid .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data for this compound across studies?

Conduct a meta-analysis with stringent criteria:

- Variable standardization : Compare solvent systems (e.g., DMSO vs. aqueous solutions), concentrations, and cell line origins .

- Statistical reconciliation : Apply ANOVA or mixed-effects models to assess inter-study variability .

- Mechanistic validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic profiles in vivo?

Optimize animal models and analytical protocols:

Q. How can in silico modeling enhance the understanding of this compound’s structure-activity relationships (SAR)?

Leverage computational tools:

- Molecular docking : Use AutoDock Vina to predict binding affinities with therapeutic targets (e.g., COX-2, EGFR) .

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS .

- QSAR models : Train regression algorithms on bioactivity datasets to prioritize synthetic analogs .

Q. What experimental designs resolve discrepancies between in vitro potency and in vivo efficacy?

Adopt translational frameworks:

- 3D cell cultures : Spheroid/organoid models better mimic in vivo tumor microenvironments .

- Combination therapy screens : Test this compound with standard chemotherapeutics (e.g., doxorubicin) for synergy .

- Pharmacodynamic biomarkers : Quantify downstream targets (e.g., p53, caspase-3) via Western blot or ELISA .

Methodological Guidelines

Q. How to design a robust dose-response study for this compound?

Q. What statistical approaches are critical for analyzing this compound’s synergistic effects?

Q. How to integrate this compound’s data into a comprehensive review paper?

- Literature synthesis : Use PRISMA guidelines to map studies by bioactivity, model system, and methodology .

- Gap analysis : Highlight understudied areas (e.g., neuroprotective effects) in a table with evidence levels .

- Data visualization : Create heatmaps for comparative bioactivity or forest plots for meta-analyses .

Tables for Reference

Q. Table 1. Key Spectral Data for this compound Validation

| Technique | Parameters | Reference Standard |

|---|---|---|

| ¹H NMR | δ 4.90 (d, J = 7.2 Hz, H-1') | Saponin derivatives |

| ¹³C NMR | δ 105.2 (C-1'), 78.4 (C-3) | JNK inhibitor library |

| HRMS (ESI+) | m/z 823.3521 [M+Na]⁺ | Calculated: 823.3518 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.